Boc-Asp-NH2 Boc-Asp-NH2
Brand Name: Vulcanchem
CAS No.: 74244-17-0
VCID: VC21544435
InChI: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
SMILES: Array
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol

Boc-Asp-NH2

CAS No.: 74244-17-0

Cat. No.: VC21544435

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Boc-Asp-NH2 - 74244-17-0

Specification

CAS No. 74244-17-0
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
Standard InChI Key VKCARTLEXJLJBZ-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N

Introduction

Chemical Structure and Nomenclature

Boc-Asp-NH2 is characterized by a protected amino group at the alpha position of aspartic acid, with an amide group replacing the beta-carboxyl function. The compound has several nomenclature representations:

  • Chemical Name: (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

  • CAS Number: 74244-17-0

  • Molecular Formula: C9H16N2O5

  • Alternative Names: Boc-L-isoasparagine, tert-Butyloxycarbonyl-L-isoasparagin, and Boc-L-aspartic acid 1-amide

The structure contains a tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group of aspartic acid, with an amide function at the beta-carboxyl position, leaving the alpha-carboxyl group free.

Physical and Chemical Properties

Basic Physicochemical Properties

Boc-Asp-NH2 exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of Boc-Asp-NH2

PropertyValueReference
Molecular Weight232.23 g/mol
Physical StateSolid powder
Density1.253 g/cm³
Melting Point150-154°C (alternative source: 138-139°C)
Boiling Point462.7°C at 760 mmHg
Optical Rotation[α]D²⁵ + 52 (c = 0.44, ethanol-DMF (1:1))

The physical properties of Boc-Asp-NH2 are influenced by the presence of both hydrophobic (Boc group) and hydrophilic (carboxyl and amide) moieties in its structure, contributing to its solubility characteristics and behavior in different solvents.

Structural Features and Reactivity

Boc-Asp-NH2 possesses several reactive sites that determine its chemical behavior:

  • Free α-carboxyl group: Capable of forming peptide bonds or other derivatives

  • Boc-protected α-amino group: Stable under mildly basic and neutral conditions

  • β-position amide group: Provides stability while maintaining functionality

These structural features make Boc-Asp-NH2 particularly useful in peptide synthesis, where selective reactivity and protection/deprotection strategies are crucial.

Synthesis Methods

Standard Synthetic Route

The synthesis of Boc-Asp-NH2 can be accomplished through catalytic hydrogenation of N-tert-Butyloxycarbonyl-L-aspartic acid. The documented synthesis procedure is detailed below:

Table 2: Synthesis Conditions for Boc-Asp-NH2

ParameterSpecificationReference
Starting MaterialN-tert-Butyloxycarbonyl-L-aspartic acid (4.01 g, 12 mmol)
SolventsMethanol (50 mL), ethanol (20 mL), N,N-dimethylformamide (30 mL)
Catalyst5% palladium on charcoal
ConditionsHydrogen atmosphere, 24 hours, room temperature
Yield80% (2.3 g)
Purity ConfirmationElemental analysis, optical rotation

The detailed synthesis procedure involves dissolving N-tert-Butyloxycarbonyl-L-aspartic acid in a mixed solvent system of methanol, ethanol, and N,N-dimethylformamide. The solution is then stirred in a hydrogen atmosphere with a palladium catalyst for 24 hours. After filtration and evaporation of the solvent, the desired product is obtained in 80% yield .

FormTemperatureStability PeriodReference
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations highlight the importance of proper handling to maintain the compound's chemical integrity over extended periods.

Comparison with Related Compounds

Understanding the relationship between Boc-Asp-NH2 and similar compounds provides insight into its unique properties and applications. A notable related compound is Boc-Asp(OtBu)-OH, which has a different protection pattern on the aspartic acid scaffold.

Table 4: Comparison of Boc-Asp-NH2 with Related Compound

PropertyBoc-Asp-NH2Boc-Asp(OtBu)-OHReference
Molecular FormulaC9H16N2O5C13H23NO6
Molecular Weight232.23 g/mol289.32 g/mol
Functional Group at β-positionAmidetert-Butyl ester
Primary ApplicationPeptide synthesisPeptide synthesis
ReactivityFree α-carboxylFree α-carboxyl

The comparison highlights the structural differences between these compounds, particularly in the nature of the β-position modification, which influences their reactivity and applications in peptide chemistry.

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